molecular formula C13H18ClNO4 B8064585 (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B8064585
M. Wt: 287.74 g/mol
InChI Key: NNHCYHNOCXLNDZ-UXQCFNEQSA-N
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Description

(3R,4S)-rel-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1392210-72-8) is a pyrrolidine-based compound featuring a 3,4-dimethoxyphenyl substituent and a carboxylic acid group. Its molecular formula is C₁₃H₁₈ClNO₄, with a molecular weight of 287.74 g/mol and a purity of 97% . Safety protocols for handling emphasize avoiding heat and ignition sources, as noted in its hazard statements .

Properties

IUPAC Name

(3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCYHNOCXLNDZ-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a 3,4-dimethoxybenzyl halide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of chiral molecules.

    Industrial Applications: It may find use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of substituted pyrrolidine-3-carboxylic acid hydrochlorides. Key structural analogues and their differences are summarized below:

Compound Name (CAS) Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Purity/Yield Reference
Target Compound (1392210-72-8) 3,4-Dimethoxy Hydrochloride salt C₁₃H₁₈ClNO₄ 287.74 97%
(±)-4-(1,3-Benzodioxol-5-yl) analogue 1,3-Benzodioxole Trifluoromethyl urea linkage C₂₂H₂₂F₃N₃O₅ 466.42 >99% (LC)
(±)-4-(4-Methoxyphenyl) analogue 4-Methoxy Phenylurea C₂₁H₂₅N₃O₄ 383.44 99% (LC)
(±)-4-(3,5-Dimethoxyphenyl) analogue 3,5-Dimethoxy Trifluoromethyl urea linkage C₂₃H₂₆F₃N₃O₅ 482.47 99% (LC)
4-(2,5-Dichlorophenyl) analogue (1049734-30-6) 2,5-Dichloro Hydrochloride salt C₁₁H₁₂Cl₃NO₂ 296.58 N/A
4-(3-Methoxyphenyl) analogue (1392208-60-4) 3-Methoxy Hydrochloride salt C₁₂H₁₆ClNO₃ 257.71 N/A
4-(p-Tolyl) analogue (1423037-43-7) 4-Methyl Hydrochloride salt C₁₂H₁₆ClNO₂ 241.72 N/A
Key Observations:
  • Electron-Donating vs.
  • Bioisosteric Replacements : The trifluoromethyl urea group in analogues (e.g., ) may improve metabolic stability compared to the hydrochloride salt in the target compound.
  • Synthetic Accessibility : The target compound’s synthesis achieves 97% purity , comparable to analogues with trifluoromethyl groups (99% purity) , but higher than low-purity derivatives (e.g., 16% purity for an ethoxyphenyl analogue) .

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to non-salt derivatives (e.g., free carboxylic acids).
  • Pharmacological Relevance : Vernakalant hydrochloride (CAS: 748810-28-8), a structurally related antiarrhythmic drug, shares the 3,4-dimethoxyphenyl motif but incorporates a cyclohexyl-pyrrolidin-ol scaffold . This suggests the target compound’s dimethoxy substitution may hold therapeutic relevance in ion channel modulation.

Biological Activity

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₂H₁₆ClN₁O₃
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 1392210-72-8
  • MDL Number : MFCD06659312

Biological Activity Overview

Research indicates that compounds with a pyrrolidine structure often exhibit diverse biological activities. The specific compound in focus has been studied for its effects on various biological pathways.

Antiviral Activity

Recent studies have highlighted the potential of pyrrolidine derivatives as antiviral agents. For instance, similar compounds have shown activity against viruses such as HSV-1 and VSV. The mechanism often involves inhibiting viral replication or blocking viral entry into host cells.

CompoundVirus TargetedIC50 Value (µM)Reference
A-87380HSV-150
A-192558VSVLow micromolar

Anti-inflammatory Activity

The anti-inflammatory properties of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine derivatives have been explored in various studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α.

In vivo studies demonstrated that these compounds could reduce inflammation in mouse models through mechanisms involving the suppression of NF-kB signaling pathways.

StudyModel UsedInhibition Rate (%)Key Findings
MZO-2Carrageenan-induced edema in miceComparable to TacrolimusSignificant reduction in footpad swelling observed.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit neuraminidase activity, critical for viral replication.
  • Cytokine Modulation : The compound may modulate cytokine production by affecting transcription factors involved in inflammatory responses.
  • Cellular Uptake : Enhanced cellular uptake due to the structural properties of the pyrrolidine ring may facilitate its biological effects.

Case Studies and Research Findings

  • Antiviral Screening : In vitro assays demonstrated that derivatives with similar structural motifs effectively reduced viral loads in infected cell lines.
  • Inflammation Models : Studies involving lipopolysaccharide (LPS) stimulation showed that these compounds significantly reduced TNF-α production in whole blood cultures.

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